Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate
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Overview
Description
Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a thienoquinoline core fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester typically involves multi-step reactions. One common method includes the cyclocondensation of 3-(2-oxo-1,2-dihydro-3-quinolyl)acrylic esters with appropriate reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of small chiral organic molecules as catalysts . These methods are designed to enhance efficiency, reduce reaction times, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs .
Scientific Research Applications
Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds share a similar thienoquinoline core but differ in their functional groups and biological activities.
Quinoline derivatives: These compounds are widely studied for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13FN2O3S |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
ethyl 3-amino-6-fluoro-9-methyl-4-oxothieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H13FN2O3S/c1-3-21-15(20)13-11(17)10-12(19)8-6-7(16)4-5-9(8)18(2)14(10)22-13/h4-6H,3,17H2,1-2H3 |
InChI Key |
VXWCTLUKPJOYEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N(C3=C(C2=O)C=C(C=C3)F)C)N |
Origin of Product |
United States |
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